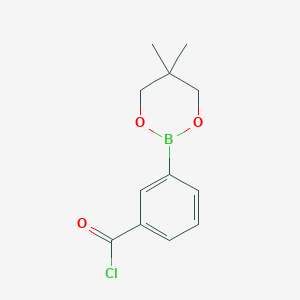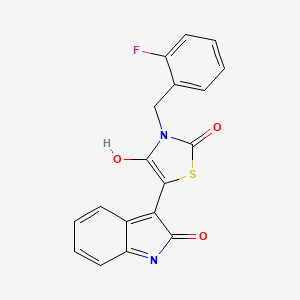
(5Z)-3-(2-fluorobenzyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. This compound is characterized by the presence of a thiazolidine ring, an indole moiety, and a fluorophenyl group. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzylamine with indole-2,3-dione to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. By activating PPARs, the compound can modulate various metabolic pathways, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: A thiazolidinedione used for the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, including the presence of a fluorophenyl group and an indole moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C18H11FN2O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
3-[(2-fluorophenyl)methyl]-4-hydroxy-5-(2-oxoindol-3-yl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C18H11FN2O3S/c19-12-7-3-1-5-10(12)9-21-17(23)15(25-18(21)24)14-11-6-2-4-8-13(11)20-16(14)22/h1-8,23H,9H2 |
InChIキー |
WANHCUFNVKHREM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,2-b]benzofuran-7-ylboronic acid](/img/structure/B12497194.png)
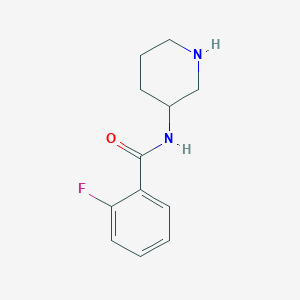
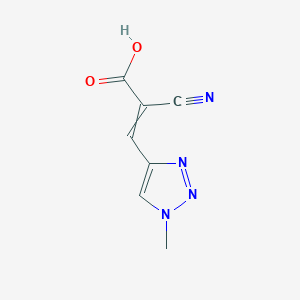
![5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL](/img/structure/B12497220.png)
![N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12497226.png)
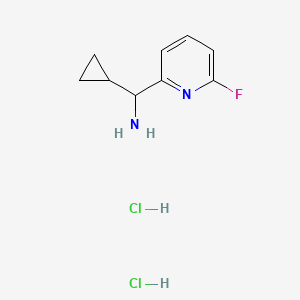
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497230.png)
![Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497237.png)
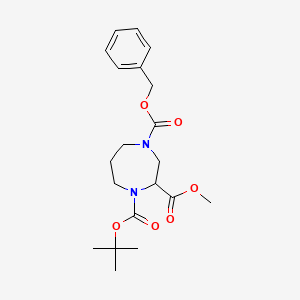
![5-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497241.png)
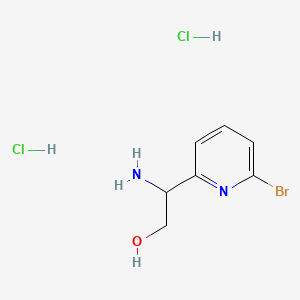
![N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide](/img/structure/B12497264.png)
![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)
